molecular formula C12H19NO2 B7893090 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol

Cat. No.: B7893090
M. Wt: 209.28 g/mol
InChI Key: ZBIRTOBNIDFUER-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is a heterocyclic compound that features a furan ring fused to a piperidine ring with an isopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a furan derivative with a piperidine precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1-isopropylpiperidin-4-ol involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)piperidine: Lacks the isopropyl group, which may affect its biological activity.

    1-Isopropyl-4-piperidinol: Lacks the furan ring, which may reduce its ability to interact with certain molecular targets.

    Furan-2-carbaldehyde: A simpler furan derivative that lacks the piperidine ring.

Uniqueness

4-(Furan-2-yl)-1-isopropylpiperidin-4-ol is unique due to the combination of the furan and piperidine rings, along with the isopropyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(furan-2-yl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIRTOBNIDFUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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